11-Bromoundecyltrichlorosilane
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Overview
Description
11-Bromoundecyltrichlorosilane is an organosilicon compound with the molecular formula C11H22BrCl3Si. It is a clear liquid that is colorless to light yellow or light orange. This compound is known for its reactivity with moisture, water, and protic solvents, making it a valuable reagent in various chemical processes .
Scientific Research Applications
Biointerface Studies : 11-Bromoundecyltrichlorosilane is used in the formation of self-assembled monolayers (SAMs) on silicon substrates. These SAMs are crucial for studying material surface chemistry in biointerfaces, such as the interaction between bacteria and biomaterials. The controlled surface chemistry of these SAMs is essential for reproducible and accurate biointerface studies (Böhmler et al., 2013).
Click Chemistry on Surfaces : It's used in the preparation of monolayers on silica and silicon wafers. These monolayers facilitate the study of 1,3-dipolar cycloaddition reactions, an important chemical reaction in organic synthesis, directly on surfaces (Lummerstorfer & Hoffmann, 2004).
Humic Acids Immobilization : this compound is instrumental in the covalent attachment of humic acids on silicon wafers. This method has significant applications in environmental science, particularly for determining complexation constants between immobilized humic acid and radionuclides (Barbot et al., 2007).
Development of Azide Functional Monolayers : These monolayers are created on germanium surfaces for attenuated total reflectance infrared spectroscopy (ATR-IR) studies. They facilitate in situ "click" reactions, essential for studying interfacial chemical reactions (Zhang & Koberstein, 2012).
Surface Derivatization : this compound is used for the surface derivatization of micro- and nanoparticles, as well as the generation of molecular monolayers and films on various substrates, such as titanium, silicon, and silicon dioxide. This has implications in materials science and nanotechnology (Pan et al., 2011).
Silicon Nanoparticles Functionalization : Its use in the silanization process to functionalize silicon nanoparticles, resulting in various functionalities on the nanoparticle surfaces, is crucial for advancing materials science and nanotechnology applications (Zou & Kauzlarich, 2008).
Photodynamic Inactivation of Bacteria : It aids in the immobilization of pterin moieties on modified silicon substrates, allowing the design of photosensitive surfaces with potential microbiological self-cleaning properties. This has significant implications in biomedical and environmental applications (Urrutia et al., 2020).
Safety and Hazards
Future Directions
The use of 11-Bromoundecyltrichlorosilane in the preparation of triazole-terminated monolayers on different substrates represents a promising direction in the field of nanotechnology . This approach has a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Mechanism of Action
Target of Action
The primary target of 11-Bromoundecyltrichlorosilane is the surface of various substrates. This compound is used to modify the surfaces and tailor their properties with desired physico-chemical functions .
Mode of Action
This compound interacts with its targets by forming monolayers on different substrates. The compound utilizes the 1,3-dipolar cycloaddition of terminal acetylenes to prepare triazole-terminated monolayers .
Biochemical Pathways
It is known that the compound plays a crucial role in the chemical surface reactions, particularly in the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. The compound forms well-ordered monolayers on various substrates, which can be further functionalized to achieve desired properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the quality of the layers formed by the compound can be controlled with high precision, which is crucial for its applications in diverse fields .
Preparation Methods
11-Bromoundecyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . The industrial production of this compound follows similar principles but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
11-Bromoundecyltrichlorosilane undergoes various chemical reactions, including:
- **Substitution
Properties
IUPAC Name |
11-bromoundecyl(trichloro)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQRNOPJAFMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrCl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79769-48-5 |
Source
|
Record name | (11-Bromoundecyl)trichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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